molecular formula C10H10N4OS B8509693 5-Amino-2-pyridin-2-yl-thiazole-4-carboxylic acid methylamide

5-Amino-2-pyridin-2-yl-thiazole-4-carboxylic acid methylamide

Cat. No. B8509693
M. Wt: 234.28 g/mol
InChI Key: BAWSPOHGYSHPJT-UHFFFAOYSA-N
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Patent
US08623866B2

Procedure details

A solution of 5-tert-butoxycarbonylamino-2-pyridin-2-yl-thiazole-4-carboxylic acid methylamide (34 mg, 0.10 mmol) in dichloromethane (0.5 ml) was treated with trifluoroacetic acid (0.5 ml) and stirred at ambient temperature for 3 h. After solvent evaporation, the residue was dissolved in ethyl acetate and washed with NaOH (1N aqueous solution), water and brine. The organic layer was dried and the solvent was evaporated. The remaining residue was suspended in diethylether, sucked off, and the remaining material was dried to yield the product as yellow solid (10 mg, 42%).
Name
5-tert-butoxycarbonylamino-2-pyridin-2-yl-thiazole-4-carboxylic acid methylamide
Quantity
34 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[N:6]=[C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[S:8][C:9]=1[NH:10]C(OC(C)(C)C)=O)=[O:4].FC(F)(F)C(O)=O>ClCCl>[CH3:1][NH:2][C:3]([C:5]1[N:6]=[C:7]([C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][N:19]=2)[S:8][C:9]=1[NH2:10])=[O:4]

Inputs

Step One
Name
5-tert-butoxycarbonylamino-2-pyridin-2-yl-thiazole-4-carboxylic acid methylamide
Quantity
34 mg
Type
reactant
Smiles
CNC(=O)C=1N=C(SC1NC(=O)OC(C)(C)C)C1=NC=CC=C1
Name
Quantity
0.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After solvent evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with NaOH (1N aqueous solution), water and brine
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the remaining material was dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)C=1N=C(SC1N)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.